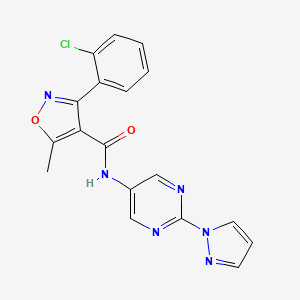

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN6O2/c1-11-15(16(24-27-11)13-5-2-3-6-14(13)19)17(26)23-12-9-20-18(21-10-12)25-8-4-7-22-25/h2-10H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGGZSXYOYHSTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CN=C(N=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyrazole moiety, known for its diverse biological activities.

- A pyrimidine ring that enhances interactions with biological targets.

- An isoxazole group, which contributes to its pharmacological profile.

Initial studies suggest that the compound acts as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating cell cycle progression and has implications for cancer treatment. The mechanism involves:

- Inhibition of Phosphorylation : It reduces the phosphorylation of retinoblastoma protein, a key regulator in the cell cycle.

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Activity

The compound has demonstrated significant antiproliferative effects across various cancer cell lines. Notably:

- GI50 Values : It exhibits GI50 values ranging from 0.127 to 0.560 μM against a panel of 13 cancer cell lines, indicating potent activity .

- Selectivity : The compound shows selectivity over other CDKs, which is advantageous for minimizing side effects during cancer therapy .

Anti-inflammatory Effects

Recent research indicates that derivatives of this compound may also possess anti-inflammatory properties. The pyrazole derivatives have been linked to:

- Inhibition of Pro-inflammatory Cytokines : These compounds can inhibit the production of cytokines such as TNF-α and IL-6, which are involved in inflammatory responses .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications on the pyrazole and pyrimidine rings significantly affect biological activity:

- Substituent Effects : The presence of electron-withdrawing groups on the phenyl moiety enhances potency against CDK2, while modifications on the pyrazole ring can either increase or decrease activity depending on their nature and position .

| Compound | Structure | CDK2 Inhibition Ki (µM) | GI50 (µM) |

|---|---|---|---|

| Compound A | Structure A | 0.005 | 0.127 |

| Compound B | Structure B | 0.090 | 0.560 |

| Compound C | Structure C | 0.010 | 0.250 |

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on ovarian cancer cells, it was found to induce cell cycle arrest at the S and G2/M phases, leading to increased apoptosis rates . This highlights its potential as a therapeutic agent in treating specific cancer types.

Case Study 2: Anti-inflammatory Mechanism

Another study evaluated the anti-inflammatory effects of related pyrazole derivatives in models of rheumatoid arthritis. Results indicated a significant reduction in joint swelling and inflammatory markers when treated with these compounds, supporting their role as potential anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing isoxazole and pyrazole moieties exhibit significant anticancer properties. N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide has been evaluated for its ability to inhibit various cancer cell lines. Studies have shown that derivatives with similar structures can effectively inhibit key signaling pathways involved in tumor proliferation and metastasis, such as the RET kinase pathway, which is crucial in several cancers including thyroid cancer .

1.2 Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, similar to other isoxazole derivatives. Isoxazole compounds have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways, which are pivotal in inflammatory responses . Preclinical studies have demonstrated that related compounds can significantly reduce inflammation in animal models of arthritis and other inflammatory diseases, indicating a promising avenue for therapeutic development .

1.3 Neurological Disorders

This compound may also target neurological disorders through modulation of neurotransmitter receptors. Research into similar pyrazole-containing compounds has shown efficacy as agonists or positive allosteric modulators for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .

Agricultural Applications

2.1 Herbicidal Activity

Recent studies have explored the herbicidal potential of pyrazole and pyrimidine derivatives, with promising results showing their ability to inhibit weed growth effectively. The structure of this compound suggests it may possess similar properties, potentially serving as a novel herbicide. Compounds with analogous structures have demonstrated significant inhibition of root growth and chlorophyll synthesis in various weed species .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The target compound shares structural similarities with pyrazole-hydrazone derivatives containing isoxazole moieties, such as 3-(2-chlorophenyl)-N-(4-(2-(furan-2-ylmethylene)hydrazinecarbonyl)-1-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-4-carboxamide (6j) . Key differences include:

- Core scaffold : The target compound uses a pyrimidine-pyrazole hybrid, whereas 6j employs a pyrazole-hydrazone-furan system.

- Substituents : Both compounds feature a 2-chlorophenyl group and methylisoxazole, but 6j includes a furan-linked hydrazone group absent in the target compound.

- Amide linkage : The target compound’s amide connects the isoxazole to pyrimidine-pyrazole, while 6j’s amide bridges isoxazole to a hydrazone-functionalized pyrazole.

Physicochemical Properties

- Molecular weight : The target compound’s approximate molecular weight is 415.81 g/mol (derived from structural analysis), compared to 6j’s 508.89 g/mol .

- Elemental analysis : For 6j, experimental data (C: 54.52%; H: 3.74%; N: 19.36%) closely matches theoretical values (C: 54.39%; H: 3.57%; N: 19.30%), indicating high synthetic purity .

Data Tables

Research Findings

Computational Analysis

Wavefunction analysis tools like Multiwfn can elucidate electronic properties influencing bioactivity:

- Electron localization function (ELF) : Assesses bonding character, aiding in understanding the stability of the pyrazole-pyrimidine linkage .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyrimidine core via nucleophilic substitution or cross-coupling reactions. For example, describes a procedure using K₂CO₃ in DMF to facilitate alkylation of pyrazole-thiol intermediates .

- Step 2: Functionalization of the isoxazole ring. highlights microwave-assisted synthesis for improving reaction efficiency, particularly in coupling the 3-(2-chlorophenyl)-5-methylisoxazole moiety to the pyrimidine backbone .

- Step 3: Carboxamide formation via condensation reactions, often using coupling agents like EDCI or HOBt.

Key Optimization Parameters:

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF, THF, or acetonitrile | Polar aprotic solvents enhance nucleophilicity |

| Temperature | Room temp. to 80°C | Higher temps accelerate coupling but may degrade intermediates |

| Catalyst | K₂CO₃, Cs₂CO₃ | Base selection critical for deprotonation |

Advanced: How can researchers optimize reaction conditions to mitigate low yields in the final carboxamide coupling step?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-Assisted Synthesis: notes that microwave irradiation reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity by enabling precise temperature control .

- Protecting Group Strategy: Temporarily protecting the pyrazole NH (e.g., with Boc groups) prevents undesired interactions during coupling.

- Catalyst Screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency for pyrimidine functionalization .

Data Contradiction Analysis Example:

If NMR reveals unreacted starting material, TLC monitoring at intermediate stages (e.g., after Step 1) can identify incomplete reactions. Adjust stoichiometry of RCH₂Cl (1.1 mmol per 1 mmol substrate, as in ) or extend reaction time .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Essential for confirming regiochemistry. For instance, reports characteristic shifts for the 2-chlorophenyl group (δ ~7.4–7.6 ppm) and pyrimidine protons (δ ~8.2–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₉H₁₅ClN₆O₂ requires [M+H]⁺ = 419.1024).

- HPLC-PDA: Ensures purity (>95%) and detects isoxazole ring degradation products.

Advanced: How do structural modifications (e.g., substituent variations on the pyrimidine ring) influence biological activity?

Answer:

demonstrates that aryl substituents (e.g., 4-methoxyphenyl vs. 2-chlorophenyl) significantly alter bioactivity due to steric and electronic effects. For example:

- Electron-Withdrawing Groups (e.g., Cl): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).

- Steric Bulk: Bulky substituents at the pyrimidine 5-position reduce solubility but improve target selectivity .

Structure-Activity Relationship (SAR) Table:

| Substituent (R) | Target IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| 2-Cl | 12 ± 1.5 | 8.2 |

| 4-OCH₃ | 45 ± 3.2 | 22.1 |

| H (parent) | 90 ± 6.7 | 35.5 |

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

- Standardized Assay Protocols: Use ATP concentration-matched kinase assays to compare inhibition data.

- Purity Validation: Re-test compounds with HPLC-MS to rule out degradation (e.g., isoxazole ring opening under acidic conditions) .

- Molecular Docking: suggests using docking simulations (e.g., AutoDock Vina) to predict binding modes and reconcile divergent activity trends .

Basic: What are the primary applications of this compound in current academic research?

Answer:

- Kinase Inhibition Studies: The pyrimidine-isoxazole scaffold is explored as a ATP-competitive inhibitor for tyrosine kinases .

- Anticancer Screening: cites in vitro cytotoxicity assays against HeLa and MCF-7 cell lines .

- SAR Libraries: Used to develop analogs with improved pharmacokinetic properties (e.g., logP optimization) .

Advanced: What computational tools are recommended for predicting the metabolic stability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.